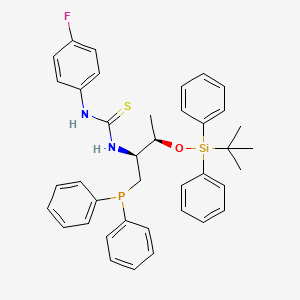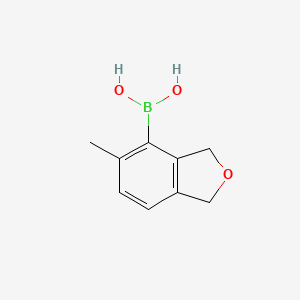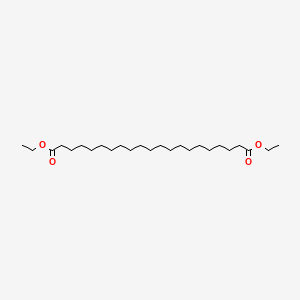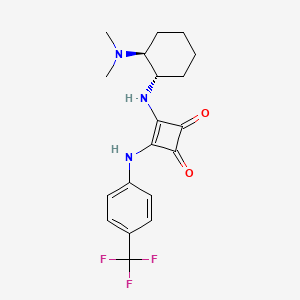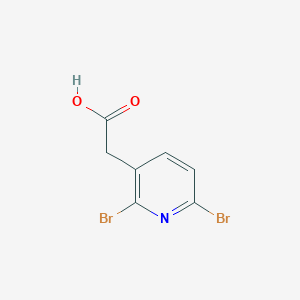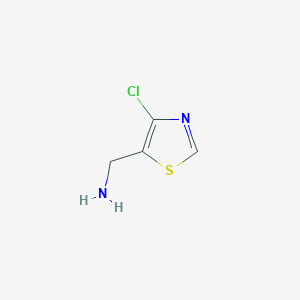
(4-Chlorothiazol-5-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Chlorothiazol-5-yl)methanamine is a chemical compound with the molecular formula C4H5ClN2S It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorothiazol-5-yl)methanamine typically involves the chlorination of thiazole derivatives followed by amination. One common method involves the reaction of 4-chlorothiazole with formaldehyde and ammonia under controlled conditions to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as laboratory synthesis but optimized for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
(4-Chlorothiazol-5-yl)methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiazolidine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the chlorine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can replace the chlorine atom under appropriate conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazoles .
Wissenschaftliche Forschungsanwendungen
(4-Chlorothiazol-5-yl)methanamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex thiazole derivatives.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (4-Chlorothiazol-5-yl)methanamine involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes or disrupt cellular processes, leading to its antimicrobial or antifungal effects. The exact pathways and targets are still under investigation, but it is believed to interfere with the synthesis of essential biomolecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2-Chlorothiazol-5-yl)methanamine
- (4-Methylthiazol-5-yl)methanamine
- (4-Bromothiazol-5-yl)methanamine
Uniqueness
(4-Chlorothiazol-5-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications .
Eigenschaften
Molekularformel |
C4H5ClN2S |
|---|---|
Molekulargewicht |
148.61 g/mol |
IUPAC-Name |
(4-chloro-1,3-thiazol-5-yl)methanamine |
InChI |
InChI=1S/C4H5ClN2S/c5-4-3(1-6)8-2-7-4/h2H,1,6H2 |
InChI-Schlüssel |
FCZLPUMXGTUKDF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NC(=C(S1)CN)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


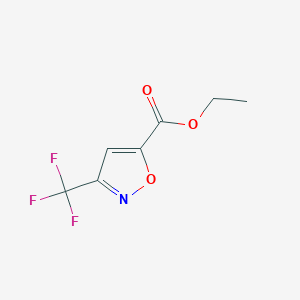
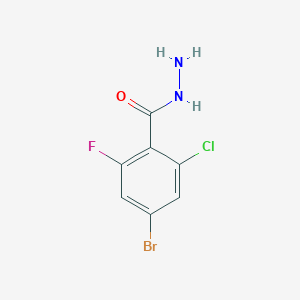

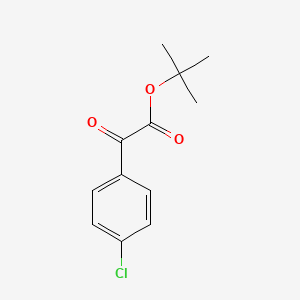
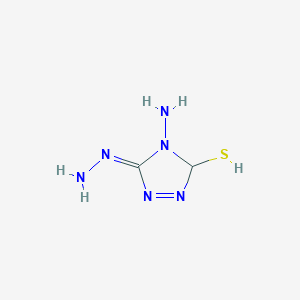
![2-tert-butyl 8-methyl 6-bromo-3,4-dihydropyrrolo[1,2-a]pyrazine-2,8(1H)-dicarboxylate](/img/structure/B12952366.png)

![5H-pyrido[3,4-b][1,4]benzoxazin-4-amine](/img/structure/B12952374.png)
